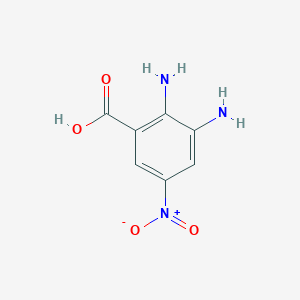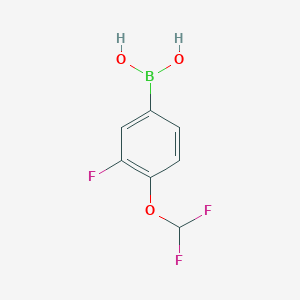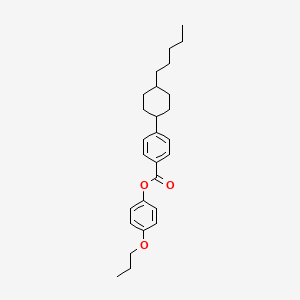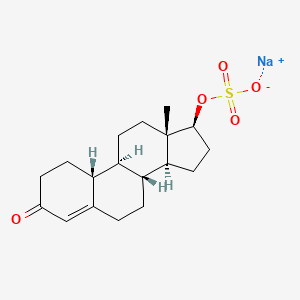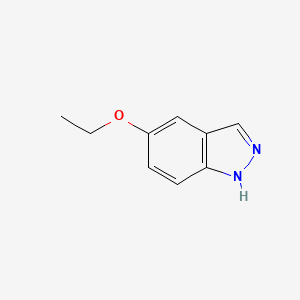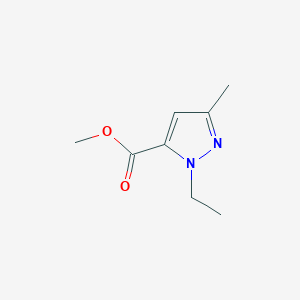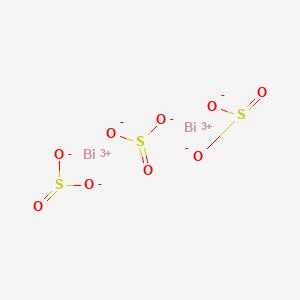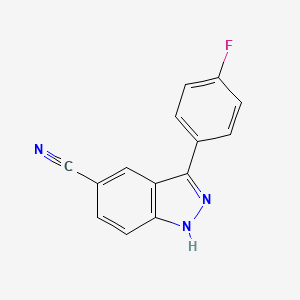
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
概述
描述
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, also known as FUB-144, is a synthetic cannabinoid that was first identified in Japan in 2012. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with a binding affinity that is several times higher than that of the natural cannabinoid THC. Due to its high potency and selectivity, FUB-144 has become a popular research tool in the field of cannabinoid pharmacology.
作用机制
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile exerts its effects by binding to and activating the CB1 and CB2 receptors, which are located throughout the body and brain. Activation of these receptors leads to a range of physiological and behavioral effects, including analgesia, hypothermia, and altered mood and cognition. 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has a higher binding affinity for these receptors than THC, which may contribute to its increased potency and selectivity.
Biochemical and physiological effects:
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile produces a range of biochemical and physiological effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
实验室实验的优点和局限性
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling. However, 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile also has several limitations, including its potential toxicity and the lack of information about its long-term effects. Researchers must use caution when working with 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile and take appropriate safety precautions to minimize the risk of exposure.
未来方向
There are several potential future directions for research on 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, including:
1. Further studies to understand the mechanisms of cannabinoid receptor activation and signaling.
2. Exploration of the potential therapeutic applications of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile for the treatment of pain, anxiety, and other conditions.
3. Investigation of the long-term effects of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile on the body and brain.
4. Development of new synthetic cannabinoids based on the structure of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile to improve potency, selectivity, and safety.
科学研究应用
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has been extensively studied in vitro and in vivo to understand its pharmacological properties and potential therapeutic applications. In vitro studies have shown that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile is a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is several times higher than that of THC. This makes 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling.
In vivo studies have shown that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile produces a range of physiological and behavioral effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
属性
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAULCRCVHOEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624019 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395100-12-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


